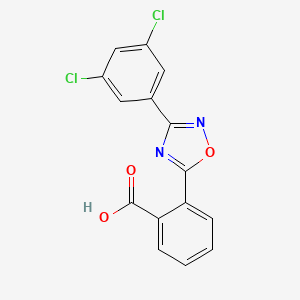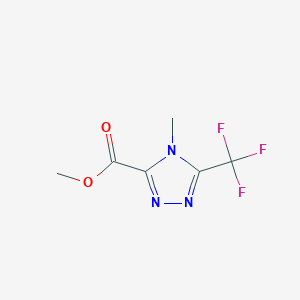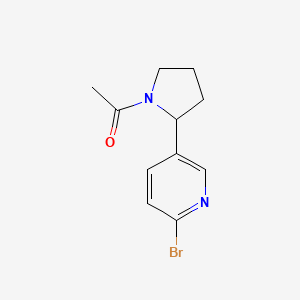
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-bromopyridine-3-carbaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromopyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an ethanone moiety.
5-Acetyl-2-bromopyridine: Contains a bromopyridine ring with an acetyl group.
1-(Pyrrolidin-1-yl)ethanone: Lacks the bromopyridine moiety but has a similar pyrrolidine ring.
Uniqueness
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of the bromopyridine and pyrrolidine moieties, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H13BrN2O |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
1-[2-(6-bromopyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H13BrN2O/c1-8(15)14-6-2-3-10(14)9-4-5-11(12)13-7-9/h4-5,7,10H,2-3,6H2,1H3 |
InChI-Schlüssel |
GAAFVEISYAPKIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
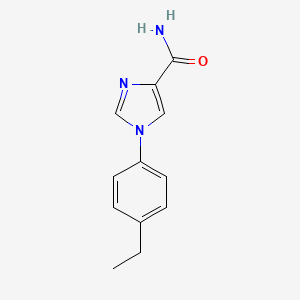
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)


![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)
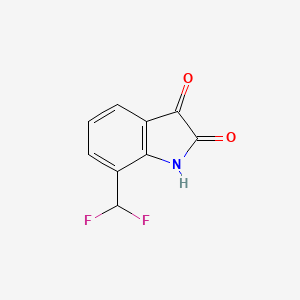
![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)

![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
